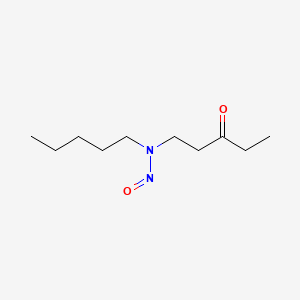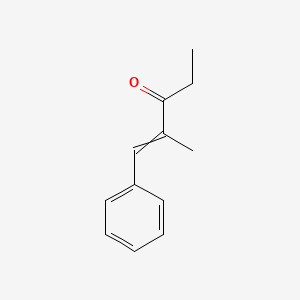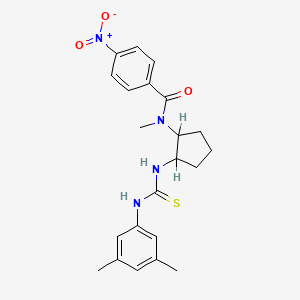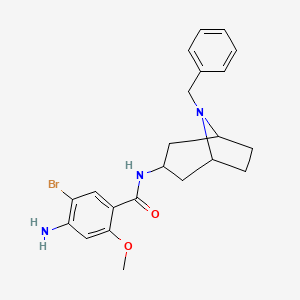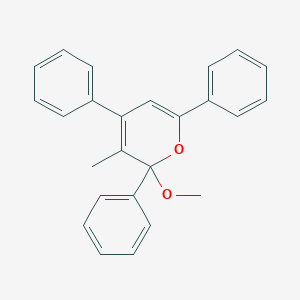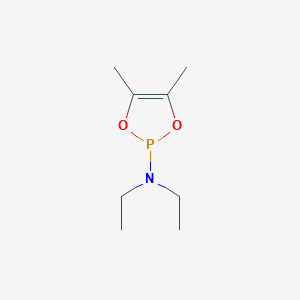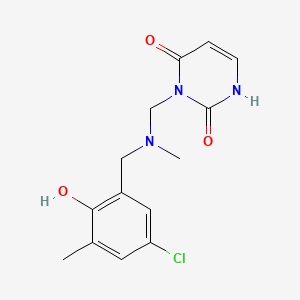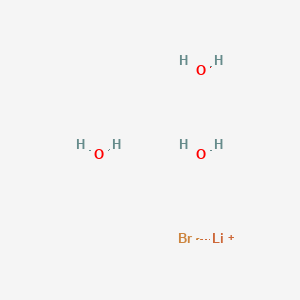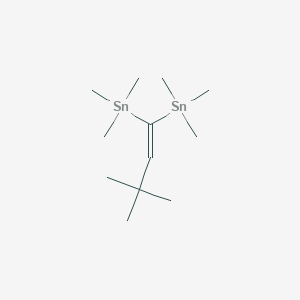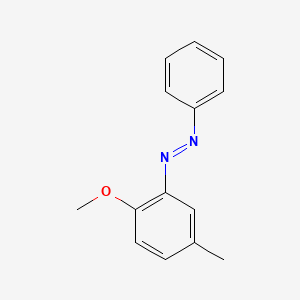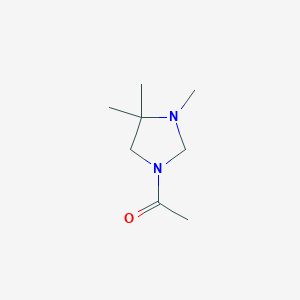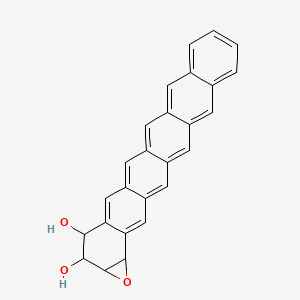
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is a complex organic compound known for its unique structure and properties This compound belongs to the class of oxirenes, which are characterized by an oxygen atom incorporated into a three-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA). This reaction proceeds through a concerted mechanism, forming an oxacyclopropane ring, which can be further hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of this compound may involve the use of more stable and scalable oxidizing agents, such as magnesium monoperoxyphthalate (MMPP). The reaction is usually carried out in nonaqueous solvents like chloroform or acetone to prevent hydrolysis of the epoxide ring .
Análisis De Reacciones Químicas
Types of Reactions
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirene ring to more stable forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions include various epoxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- involves its interaction with molecular targets through its reactive oxirene ring and hydroxyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal functions. The compound’s ability to undergo various chemical transformations also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another oxirene compound with a naphthalene backbone.
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene: A related compound with a different ring structure.
Uniqueness
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is unique due to its hexacene backbone, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
75921-62-9 |
|---|---|
Fórmula molecular |
C26H18O3 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
7-oxaheptacyclo[13.12.0.03,13.05,11.06,8.017,26.019,24]heptacosa-1(27),2,4,11,13,15,17,19,21,23,25-undecaene-9,10-diol |
InChI |
InChI=1S/C26H18O3/c27-23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)25-26(29-25)24(23)28/h1-12,23-28H |
Clave InChI |
ODADCWHSXKZZSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C5C=C6C7C(O7)C(C(C6=CC5=CC4=CC3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


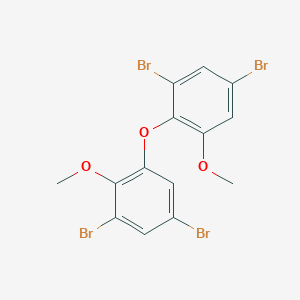
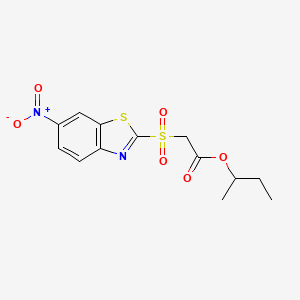
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
